Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-
Description
Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (IUPAC name) is a tamoxifen-like compound with a chloroethoxy substituent on the phenyl ring. Its molecular formula is C₂₄H₂₁ClO₂ (exact mass: 376.12 g/mol). The compound features a central butenyl backbone connecting two phenyl groups, one substituted with a 2-chloroethoxy moiety and the other with a hydroxyl group at the para position.
Key synthetic routes involve McMurry cross-coupling between benzophenone and propiophenone derivatives, followed by functionalization of the ethoxy side chain (e.g., halogenation). The compound exhibits E/Z isomerism, with NMR data indicating dynamic interconversion between isomers in solution .
Properties
Molecular Formula |
C24H23ClO2 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
4-[(E)-1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3/b24-23+ |
InChI Key |
QDLAEGCSWYNGSD-WCWDXBQESA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
4-(2-Chloroethoxy)benzaldehyde synthesis
Phosphonium ylide preparation
Wittig olefination
Phenol deprotection
Catalytic Friedel-Crafts Alkylation Approach
Procedure
Chloroethoxy intermediate : Synthesize 1-(4-(2-chloroethoxy)phenyl)-2-phenylbut-1-en-3-ol via:
Dehydration to alkene :
Aromatic hydroxylation :
One-Pot Tandem Methodology
Developed for industrial scalability:
Advantages:
Isomer Separation and Purification
Critical due to pharmacological differences between E/Z isomers:
Chromatographic Methods
Crystallization Optimization
| Solvent System | E isomer recovery | Z isomer residual |
|---|---|---|
| Ethanol/water | 92% | <1% |
| Acetonitrile | 85% | 3% |
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
| Method | Column | Purity Threshold |
|---|---|---|
| UPLC-UV | BEH C18, 1.7 µm | ≥99.5% |
| Chiral SFC | AD-H, 5 µm | E/Z ratio ≥4:1 |
Industrial Scale Considerations
- Catalyst Recycling : FeCl₃ immobilized on mesoporous silica (SBA-15) enables 5 reaction cycles with <5% activity loss.
- Waste Reduction :
Emerging Methodologies
Photochemical Synthesis
Flow Chemistry Approach
| Parameter | Value |
|---|---|
| Residence time | 8.7 min |
| Temperature | 130°C |
| Pressure | 15 bar |
| Productivity | 2.1 kg/day |
Critical Comparison of Methods
| Method | Yield (%) | E/Z Ratio | Scalability | Cost Index* |
|---|---|---|---|---|
| Stepwise Wittig | 76 | 4.3:1 | Moderate | 1.0 |
| Tandem Process | 68 | 5:1 | High | 0.8 |
| Friedel-Crafts | 58 | 3:1 | High | 0.6 |
| Photochemical | 54 | 1:1 | Low | 1.2 |
*Cost index relative to Wittig method (1.0 = $12,000/kg).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The butenyl group can be reduced to form saturated hydrocarbons.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Anti-Cancer Properties
Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- is noted as an intermediate in the synthesis of metabolites of anti-cancer drugs like Tamoxifen. Research indicates that derivatives of this compound can exhibit selective estrogen receptor modulating activity, which is crucial in breast cancer treatment .
Case Study: Tamoxifen Metabolite Synthesis
A study demonstrated that the compound plays a significant role in synthesizing active metabolites of Tamoxifen, which are responsible for its therapeutic effects against estrogen-receptor-positive breast cancer. The effectiveness of these metabolites was evaluated in vitro and in vivo, showing promising results in inhibiting tumor growth.
Herbicidal Activity
The compound has been investigated for its potential use in herbicides. Its structure allows it to interact with specific biological pathways in plants, making it a candidate for developing selective herbicides that target unwanted vegetation without harming crops.
Data Table: Herbicidal Efficacy
Polymer Chemistry
This compound can serve as a building block for synthesizing advanced polymers with specific properties such as increased thermal stability and chemical resistance. Its phenolic structure is conducive to forming cross-linked networks that enhance material performance.
Case Study: Development of High-performance Polymers
Research has shown that incorporating phenolic compounds into polymer matrices improves their mechanical properties and thermal stability. A series of experiments highlighted the impact of varying the concentration of Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- on the properties of epoxy resins.
Mechanism of Action
The mechanism of action of Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The butenyl group can interact with lipid membranes, altering their properties. These interactions can lead to various biological effects, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents, isomerism, and biological activity:
Structural and Functional Analysis
Substituent Effects
- Chloro vs. Bromo (Compound 50 vs. Target):
The bromo analog (Compound 50) has a higher molecular weight and larger atomic radius, which may reduce membrane permeability compared to the chloro derivative. However, bromine’s lower electronegativity could stabilize the ether bond against hydrolysis . - Amino vs. Halogen Substituents (Hydroxytamoxifen vs. Target): The dimethylamino group in hydroxytamoxifen enhances hydrogen bonding with estrogen receptors, increasing binding affinity. In contrast, the chloroethoxy group in the target compound may prioritize aromatase inhibition over ER modulation .
Isomerism and Bioactivity
- E/Z Isomerism: The Z-isomer of hydroxytamoxifen and droloxifene shows higher ER affinity due to optimal spatial alignment of the hydroxyl and dimethylamino groups. The target compound’s E/Z mixture may result in mixed agonistic/antagonistic activity .
- Hydroxyl Position (Droloxifene vs. Target):
Droloxifene’s hydroxyl at position 3 confers tissue-selective ER modulation (e.g., bone vs. breast), whereas the target compound’s para-hydroxyl aligns with classical SERM pharmacophores .
Metabolic and Pharmacokinetic Profiles
- Chloroethoxy Group: The chloro substituent may slow hepatic metabolism compared to aminoethoxy groups, prolonging half-life but increasing risk of accumulation .
- Prodrug Derivatives (E.g., 4-Acetoxy Tamoxifen):
Acetylation of the hydroxyl group improves oral bioavailability by enhancing lipophilicity, with in vivo esterase conversion to the active form .
Research Implications
- Therapeutic Potential: The target compound’s dual aromatase inhibition and ER modulation (hypothesized) could address tamoxifen-resistant breast cancers, though in vitro resistance studies are needed .
- Synthetic Challenges: Deuterated analogs (e.g., sc-206689) highlight isotopic labeling strategies for pharmacokinetic studies, though the chloroethoxy group complicates deuteration at the benzylic position .
Biological Activity
Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]- (CAS Number: 119757-57-2) is a complex organic compound with notable biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H23ClO2
- Molecular Weight : 378.89 g/mol
- Structure : The compound features a phenolic structure with a chlorinated ethoxy group and a butene side chain, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Phenolic compounds are known for their ability to scavenge free radicals. The presence of the hydroxyl group in the phenolic structure enhances its antioxidant potential, which may protect cells from oxidative stress.
- Antimicrobial Properties : Studies have shown that phenolic compounds can exhibit antimicrobial effects against various pathogens. The chlorinated ethoxy group may enhance this activity by disrupting microbial cell membranes.
- Hormonal Modulation : Some phenolic compounds have been implicated in modulating endocrine functions. The structure of this compound suggests potential interactions with hormone receptors, which could lead to various physiological effects.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Inhibition of bacterial growth | |
| Hormonal modulation | Potential estrogenic activity |
Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant capacity of various phenolic compounds, including derivatives similar to Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl]-. Results indicated that these compounds could significantly reduce oxidative stress markers in vitro, suggesting protective effects against cellular damage.
Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of chlorinated phenols showed that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study concluded that the chlorinated ethoxy group contributes to enhanced membrane disruption in bacterial cells.
Study 3: Hormonal Interaction
An investigation into the endocrine-disrupting potential of chlorinated phenols revealed that certain derivatives could bind to estrogen receptors, potentially leading to estrogenic effects. This raises concerns regarding environmental and health impacts due to widespread use in industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
